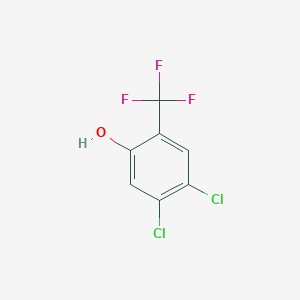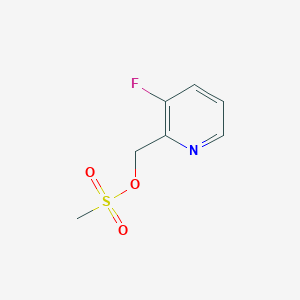
(3-Fluoropyridin-2-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoropyridin-2-yl)methyl methanesulfonate is a chemical compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 g/mol It is a derivative of pyridine, where a fluorine atom is substituted at the 3-position and a methanesulfonate group is attached to the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropyridin-2-yl)methyl methanesulfonate typically involves the reaction of (3-fluoropyridin-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoropyridin-2-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The fluoropyridine ring can participate in oxidation and reduction reactions, although these are less common.
Coupling reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a (3-fluoropyridin-2-yl)methylamine derivative.
Scientific Research Applications
(3-Fluoropyridin-2-yl)methyl methanesulfonate has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as peptides or proteins, through nucleophilic substitution reactions, enabling the study of fluorinated analogs of biological molecules.
Mechanism of Action
The mechanism of action of (3-Fluoropyridin-2-yl)methyl methanesulfonate is primarily based on its ability to undergo nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify other molecules by introducing the fluoropyridine moiety, which can alter the chemical and biological properties of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoropyridin-3-yl)methyl methanesulfonate
- (4-Fluoropyridin-2-yl)methyl methanesulfonate
- (3-Chloropyridin-2-yl)methyl methanesulfonate
- (3-Bromopyridin-2-yl)methyl methanesulfonate
Uniqueness
(3-Fluoropyridin-2-yl)methyl methanesulfonate is unique due to the specific positioning of the fluorine atom and the methanesulfonate group on the pyridine ring. This specific arrangement can influence the compound’s reactivity and the properties of the products formed from its reactions. Compared to its chlorinated or brominated analogs, the fluorinated compound often exhibits different electronic properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H8FNO3S |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(3-fluoropyridin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H8FNO3S/c1-13(10,11)12-5-7-6(8)3-2-4-9-7/h2-4H,5H2,1H3 |
InChI Key |
CIQLZVTUYFDKHB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=C(C=CC=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



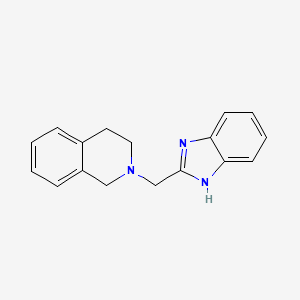
![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)
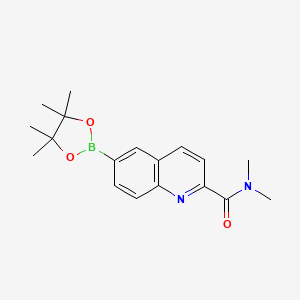
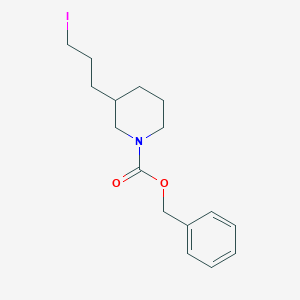
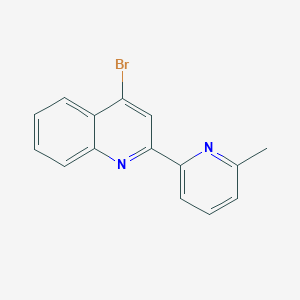
![Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
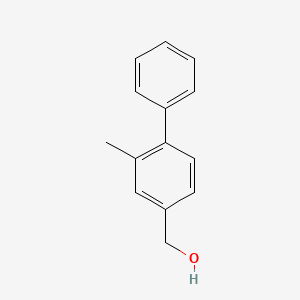
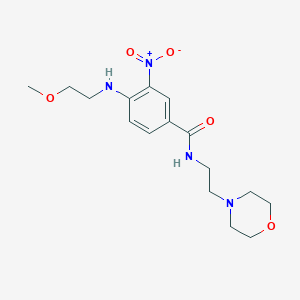
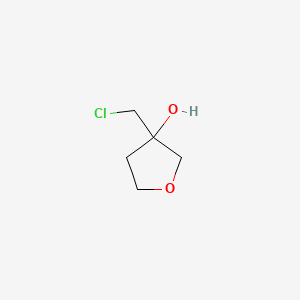
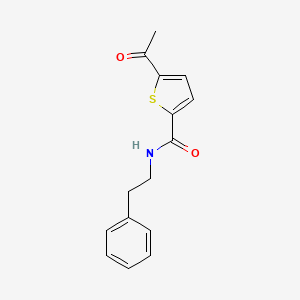

![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)
